4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine
Description
4-(4-Bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, linked to a 1-ethylpiperidine moiety. This compound has garnered attention in structural biology and medicinal chemistry, particularly as a native ligand co-crystallized with E. coli DNA gyrase B at a resolution of 1.90 Å . Its piperidine substituent likely contributes to binding interactions within enzyme active sites, while the bromopyrazole group enhances steric and electronic properties for molecular recognition.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-ethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-2-13-5-3-10(4-6-13)14-8-9(11)7-12-14/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEYSXPLFLUGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 1-ethylpiperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the piperidine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The ethylpiperidine moiety may enhance the compound’s ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes the structural features and properties of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine and related compounds:
Analysis of Structural and Functional Differences
Core Heterocyclic Systems: Piperidine Derivatives: The ethylpiperidine group in the target compound enhances solubility and binding affinity in enzyme complexes . In contrast, the tert-butyl carbamate variant (CAS 877399-50-3) is a protected intermediate widely used in peptide and small-molecule synthesis due to its stability and ease of deprotection . Chloropyrimidine derivatives (e.g., 4-(4-bromo-1H-pyrazol-1-yl)-6-chloropyrimidine) may enhance DNA intercalation or antimicrobial activity .
Substituent Effects: Bromo vs. Chloro Groups: Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine, influencing target selectivity and metabolic stability.
Biological Applications :
- The target compound’s role in crystallizing E. coli DNA gyrase B highlights its utility in structural biology for antibiotic development .
- tert-Butyl derivatives dominate industrial markets due to their versatility in multi-step syntheses, as evidenced by regional market analyses in Europe and Asia .
Biological Activity
4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a brominated pyrazole ring attached to an ethylpiperidine moiety. The synthesis typically involves:
- Formation of 4-bromo-1H-pyrazole : Achieved through bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in acetic acid.
- Alkylation : The brominated pyrazole is reacted with 1-ethylpiperidine under basic conditions to yield the target compound.
The biological activity of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the pyrazole ring enhances binding affinity, potentially modulating the activity of these targets.
Pharmacological Applications
- Medicinal Chemistry : The compound is utilized as a building block for synthesizing pharmaceuticals targeting neurological disorders. Its unique structure may contribute to selective receptor interactions, particularly with muscarinic acetylcholine receptors, which are implicated in cognitive functions and psychiatric disorders .
- Material Science : Research indicates potential applications in developing advanced materials, including polymers and nanomaterials.
In Vitro Studies
A study exploring the compound's effects on various biological targets highlighted its potential as an inhibitor in enzymatic pathways. The presence of the pyrazole ring was noted for its role in drug discovery, particularly for anti-inflammatory and anticancer agents.
| Study Focus | Target Enzyme/Pathway | Result |
|---|---|---|
| Enzyme Inhibition | Kinases | Significant inhibition observed |
| Receptor Binding | Muscarinic Receptors | Enhanced binding affinity noted |
Structure-Activity Relationship (SAR)
Research into similar pyrazole derivatives has demonstrated that modifications to the pyrazole ring significantly impact biological activity. For instance, derivatives with different substituents were evaluated for their potency against specific targets, revealing that the bromine substitution plays a crucial role in enhancing activity compared to non-brominated analogs .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals unique aspects of 4-(4-bromo-1H-pyrazol-1-yl)-1-ethylpiperidine:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-bromo-1H-pyrazole | Lacks ethylpiperidine moiety | Lower receptor affinity |
| 1-ethylpiperidine | Lacks pyrazole ring | No significant biological activity |
| 4-(4-chloro-1H-pyrazol-1-yl)-1-ethylpiperidine | Chlorine instead of bromine | Altered pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
